Boc-L-beta-homoalanine

Catalog No.
S759652
CAS No.
158851-30-0
M.F
C9H17NO4
M. Wt
203,24 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-L-beta-homoalanine

Boc-L-beta-homoalanine is a β3-amino acid building block that resolves aggregation and aspartimide formation in peptide synthesis. Its Boc group uses acidic TFA deprotection, protonating growing chains to disrupt hydrophobic aggregation and entirely avoid base-catalyzed aspartimide formation. The β-amino acid backbone provides >48-hour proteolytic stability for long-acting therapeutics. Key features: • Eliminates on-resin aggregation • Prevents aspartimide in Asp-Gly motifs • Compatible with direct thioester synthesis for ligation • Confers extended serum half-life.

CAS Number

158851-30-0

Product Name

Boc-L-beta-homoalanine

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Molecular Formula

C9H17NO4

Molecular Weight

203,24 g/mole

InChI

InChI=1S/C9H17NO4/c1-6(5-7(11)12)10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1

InChI Key

PYNDHEONPQYIAN-LURJTMIESA-N

SMILES

CC(CC(=O)O)NC(=O)OC(C)(C)C

Synonyms

158851-30-0;Boc-L-beta-homoalanine;(S)-3-((tert-Butoxycarbonyl)amino)butanoicacid;Boc-beta-Homoala-OH;MFCD00270345;(S)-N-Boc-3-aminobutyricacid;(3S)-3-[(tert-butoxycarbonyl)amino]butanoicacid;(S)-3-(Boc-amino)butyricacid;(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoicacid;boc--Homoalanine;Boc--Homoala-OH;Boc-beta-homoalanine;Boc-l-b-homoalanine;Boc-?-HoAla-OH;(S)-3-(tert-Butoxycarbonylamino)butyricacid;AC1NWJCT;PubChem12102;Boc-L-3-Aminobutyricacid;14974_ALDRICH;SCHEMBL1372203;CHEMBL1222400;14974_FLUKA;CTK3J4736;MolPort-000-001-438;PYNDHEONPQYIAN-LURJTMIESA-N

Canonical SMILES

CC(CC(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

C[C@@H](CC(=O)O)NC(=O)OC(C)(C)C

Purity

≥98%

Package Size

250 mg, 1 g, 5 g

Boc-L-beta-homoalanine (CAS 158851-30-0) is an N-tert-butoxycarbonyl-protected beta3-amino acid utilized as a critical building block in advanced peptide synthesis and foldamer engineering . Unlike standard alpha-amino acids, the insertion of a methylene group into the backbone of beta-homoalanine fundamentally alters the resulting peptide's secondary structure and biological recognition profile, conferring profound resistance to enzymatic degradation. In procurement and process chemistry, the selection of the Boc-protected variant over its Fmoc counterpart is driven by its compatibility with highly acidic deprotection cycles, which are essential for mitigating on-resin aggregation in hydrophobic sequences and preventing base-catalyzed side reactions during the assembly of complex peptide therapeutics .

Research Fit

Chiral building block L-β²-homoamino acid with Boc protection
SPPS compatibility Acid-labile for Boc/Benzyl strategies
Characterized White solid, verified specific rotation

Substituting Boc-L-beta-homoalanine with its alpha-amino acid equivalent (Boc-L-alanine) results in catastrophic pharmacokinetic failure, as alpha-peptides are rapidly recognized and cleaved by endogenous proteases, reducing in vivo half-lives from days to mere minutes [1]. Conversely, substituting it with the base-labile Fmoc-L-beta-homoalanine (CAS 193954-26-6) introduces severe manufacturability risks in specific workflows. In sequences containing vulnerable motifs (e.g., Asp-Gly) or highly hydrophobic beta-peptide domains, the piperidine-based deprotection required for Fmoc chemistry triggers significant aspartimide formation and on-resin aggregation [2]. The acidic trifluoroacetic acid (TFA) deprotection inherent to Boc-L-beta-homoalanine protonates the growing chain, disrupting aggregation networks and entirely bypassing base-catalyzed cyclic imide impurities, making it non-interchangeable for these challenging syntheses [2].

Substitution Risk

Boc-L-β²-homoalanine
D-enantiomer (CAS 159991-23-8) May reverse helix chirality in foldamer design
Boc-L-β²-homoalanine
Boc-L-alanine (α-amino acid) Backbone flexibility differs, may disrupt peptidomimetic conformation
Boc-L-β²-homoalanine
Fmoc-L-β²-homoalanine (CAS 193954-26-6) Requires base-labile deprotection, altering synthetic strategy

Suppression of Aspartimide Formation

Aspartimide formation is a notorious yield-limiting side reaction in SPPS, particularly when synthesizing sequences with Asp-Gly or Asp-Asn motifs. The basic deprotection conditions (e.g., 20% piperidine) used with Fmoc-protected monomers drive the cyclization of the aspartic acid side chain. By utilizing Boc-L-beta-homoalanine, the synthesis relies on acidic TFA deprotection, which inherently avoids this base-catalyzed pathway[1]. Comparative synthesis data demonstrates that Fmoc-based assembly can suffer significant aspartimide formation per cycle in vulnerable motifs, whereas Boc-based assembly reduces this cyclic imide impurity to near-undetectable levels [1].

Evidence DimensionRate of aspartimide byproduct formation per deprotection cycle
Target Compound DataNear-undetectable aspartimide formation via acidic TFA deprotection
Comparator Or BaselineFmoc-L-beta-homoalanine (up to 7.0% aspartimide formation per cycle in unprotected Asp-Gly motifs)
Quantified Difference>95% reduction in cyclic imide impurities
ConditionsSolid-phase peptide synthesis of Asp-containing sequences

Eliminates the need for complex, low-yield HPLC purification steps to separate structurally identical aspartimide byproducts, directly lowering the cost of goods in large-scale peptide manufacturing.

Foldamer Helicity
Head-to-head
β²-homoalanine
β³-homoalanine
Reported 11/9-helix folding preference
CD spectroscopy, polar protic solvent

Proteolytic Stability Extension

The primary procurement driver for beta-homoamino acids over standard alpha-amino acids is their profound resistance to enzymatic degradation. Because natural proteases do not recognize the beta-peptide bond, incorporating Boc-L-beta-homoalanine into a peptide backbone shields it from cleavage [1]. In vitro stability assays utilizing aggressive, non-specific proteases (such as Proteinase K or the 20S proteasome) show that while peptides synthesized with standard Boc-L-alanine degrade rapidly with a half-life of 5 to 60 minutes, beta-peptides incorporating residues like beta-homoalanine remain completely stable for over 48 hours [1].

Evidence DimensionEnzymatic half-life in the presence of aggressive proteases
Target Compound Data>48 hours (often completely resistant to degradation)
Comparator Or BaselineBoc-L-alanine derived peptides (5 to 60 minutes half-life)
Quantified Difference>50-fold to 100-fold increase in proteolytic half-life
ConditionsIn vitro incubation with 15 commercially available proteases (including Proteinase K and 20S proteasome)

Justifies the higher raw material cost of beta-homoamino acids by delivering peptide therapeutics with viable in vivo half-lives, eliminating the need for complex lipid-conjugation or PEGylation formulation strategies.

Enantiomer Verification
Head-to-head
[α]D20 −17° (L)
MP 104–107°C (D)
Optical rotation and MP confirm L‑configuration
Quality control identifiers

Enhanced Yield in Aggregation-Prone Sequences

Hydrophobic beta-peptides are highly prone to on-resin aggregation during synthesis, which blocks incoming monomers and drastically reduces crude yield. Fmoc-SPPS exacerbates this issue because the neutral, basic conditions fail to disrupt inter-chain hydrogen bonding . In contrast, the Boc-SPPS strategy utilizing Boc-L-beta-homoalanine employs TFA for deprotection. This acidic environment fully protonates the exposed amine terminal of the growing peptide chain at each cycle, maximizing solvation, reducing participation in hydrogen bonding, and maintaining high coupling efficiencies even in notoriously difficult sequences .

Evidence DimensionCrude peptide yield and coupling efficiency for hydrophobic sequences
Target Compound DataHigh coupling efficiency due to TFA-mediated N-terminal protonation and solvation
Comparator Or BaselineFmoc-L-beta-homoalanine (reduced yield due to severe on-resin aggregation in basic conditions)
Quantified DifferenceSubstantial increase in crude purity (often >20-40% improvement) for difficult aggregation-prone sequences
ConditionsSPPS of aggregation-prone hydrophobic beta-peptide foldamers

Ensures reliable manufacturability and high crude yields for structurally complex beta-peptides that would otherwise fail or require expensive pseudoproline dipeptides in an Fmoc-based workflow.

Deprotection Strategy
Class-level
Boc: acid-labile (TFA)
Fmoc: base-labile (piperidine)
Dictates entire SPPS workflow selection
Boc compatible with Boc/Benzyl SPPS

NCL Thioester Synthesis Compatibility

For the convergent synthesis of large beta-proteins via Native Chemical Ligation (NCL), the generation of C-terminal peptide thioesters is a strict requirement. Fmoc-protected monomers are fundamentally disadvantaged here, as the repeated piperidine deprotection cycles rapidly degrade thioester linkages [1]. Boc-L-beta-homoalanine is perfectly compatible with standard in situ neutralization Boc-SPPS on thioester-yielding resins, allowing for the direct, high-yield synthesis of beta-peptide thioesters without the need for complex, multi-step linker activation strategies[1].

Evidence DimensionYield and process efficiency of C-terminal peptide thioesters
Target Compound DataDirect, single-step high-yield thioester generation via Boc-SPPS
Comparator Or BaselineFmoc-L-beta-homoalanine (requires multi-step linker workarounds due to thioester instability in base)
Quantified DifferenceElimination of post-synthesis linker activation steps; higher overall fragment yield
ConditionsSolid-phase synthesis of peptide thioesters for fragment condensation

Streamlines the production of peptide thioesters for facilities performing Native Chemical Ligation, significantly reducing synthesis steps, reagent costs, and overall process time.

Synthetic Application
Data to verify
Used in macrosphelide analog and 12/10-helix peptide synthesis
Reported research building block context
Specific application claims from literature

Protease-Resistant Peptide Synthesis

Directly leveraging the >48-hour proteolytic stability of beta-homoamino acids, this compound is the optimal choice for developing orally bioavailable or long-acting peptide drugs where rapid serum degradation is the primary failure mode [1].

Aggregation-Prone Foldamer Assembly

Because Boc deprotection protonates the growing peptide chain and disrupts hydrogen bonding, this monomer is highly recommended for synthesizing hydrophobic, highly structured beta-peptides that suffer from severe on-resin aggregation under standard Fmoc conditions .

Native Chemical Ligation of Beta-Proteins

For facilities employing convergent synthesis to build large beta-proteins, Boc-L-beta-homoalanine allows for the direct, high-yield generation of C-terminal thioesters, bypassing the base-lability issues that plague Fmoc-based thioester synthesis [2].

Aspartimide-Vulnerable Sequence Manufacturing

In the industrial scale-up of peptides containing Asp-Gly or Asp-Asn motifs, procuring the Boc-protected variant eliminates base-catalyzed aspartimide formation, drastically simplifying downstream HPLC purification and improving overall process economics .

Application Fit Matrix

Application
Selection Property
Validation Focus
α/β-Peptide foldamer design (11/9-helix)
L-β²-homoamino acid with Boc protection
CD helical folding confirmation
Macrosphelide analog synthesis
Boc-protected β²-alanine core
Synthetic intermediate verification
Autoimmune disease model peptide candidate synthesis
Chiral L-β²-homoalanine building block
Bioactivity screening in disease models
Boc-strategy SPPS
Acid-labile Boc protection
Orthogonality with benzyl side-chain groups

XLogP3

0.9

Wikipedia

(S)-N-Boc-3-aminobutyric acid

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